![molecular formula C28H30N2O2S B10782237 4-(2-Ethylsulfinylpyridin-3-yl)-1-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenylmethyl)piperidin-4-ol](/img/structure/B10782237.png)
4-(2-Ethylsulfinylpyridin-3-yl)-1-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenylmethyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZD-3638 is a small molecule drug developed by AstraZeneca. It functions primarily as an antagonist for serotonin receptor 2A (5-HT2A), dopamine receptor D2 (DRD2), and dopamine receptor D1 (DRD1). This compound was initially investigated for its potential in treating schizophrenia, although its development was eventually discontinued .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZD-3638 involves multiple steps, typically starting with the preparation of key intermediates. The process often includes:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to the core structure using reagents such as halogens, amines, and alcohols under controlled conditions.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of ZD-3638 would be scaled up using batch or continuous flow processes. These methods ensure consistent quality and efficiency. Key considerations include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized for maximum yield.
Automation and Control: Use of automated systems to monitor and control reaction parameters.
Safety and Environmental Compliance: Ensuring that the production process adheres to safety regulations and minimizes environmental impact.
Chemical Reactions Analysis
Types of Reactions
ZD-3638 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
ZD-3638 has been explored in various scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions and the effects of structural modifications on biological activity.
Biology: Investigated for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
Medicine: Initially developed for treating schizophrenia, focusing on alleviating symptoms like hallucinations and cognitive dysfunction.
Industry: Potential applications in the development of new therapeutic agents targeting similar pathways.
Mechanism of Action
ZD-3638 exerts its effects by binding to and antagonizing serotonin receptor 2A, dopamine receptor D2, and dopamine receptor D1. This interaction inhibits the normal signaling pathways mediated by these receptors, leading to altered neurotransmitter release and modulation of neuronal activity. The compound’s effects on these pathways are believed to contribute to its potential therapeutic benefits in treating psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
Clozapine: An atypical antipsychotic with a similar mechanism of action, targeting serotonin and dopamine receptors.
Risperidone: Another antipsychotic that antagonizes serotonin and dopamine receptors, used to treat schizophrenia and bipolar disorder.
Olanzapine: Targets multiple neurotransmitter receptors, including serotonin and dopamine, used for schizophrenia and bipolar disorder.
Uniqueness of ZD-3638
ZD-3638 is unique in its specific combination of receptor targets and its potential for fewer side effects compared to other antipsychotics. Its development aimed to address the limitations of existing treatments, particularly in managing negative symptoms and cognitive dysfunction in schizophrenia .
Properties
Molecular Formula |
C28H30N2O2S |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
4-(2-ethylsulfinylpyridin-3-yl)-1-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C28H30N2O2S/c1-2-33(32)26-25(12-7-15-29-26)28(31)13-16-30(17-14-28)19-27-18-22(20-8-3-5-10-23(20)27)21-9-4-6-11-24(21)27/h3-12,15,22,31H,2,13-14,16-19H2,1H3 |
InChI Key |
LVMVFEHQMHETDS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C1=C(C=CC=N1)C2(CCN(CC2)CC34CC(C5=CC=CC=C53)C6=CC=CC=C46)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[5-Acetamido-2-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B10782163.png)
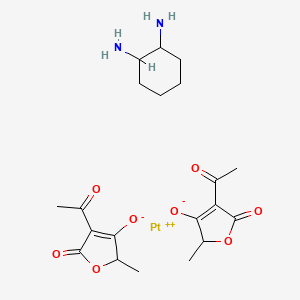
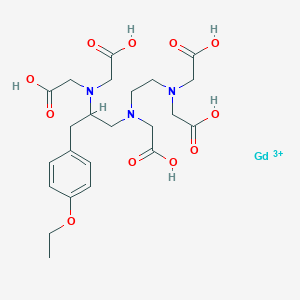
![4-[4-(4-Fluoro-phenyl)-5-pyridin-4-yl-oxazol-2-yl]-1-methyl-piperidin-4-ol](/img/structure/B10782193.png)
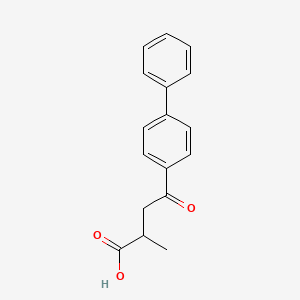
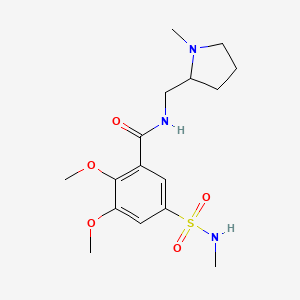
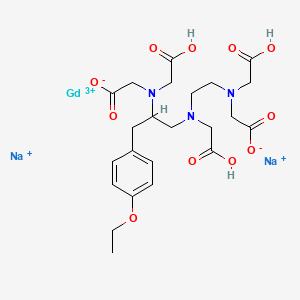
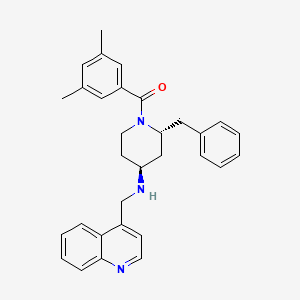

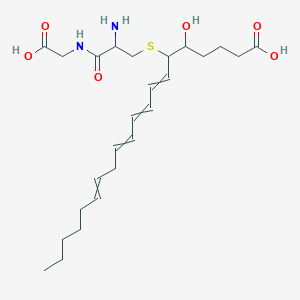
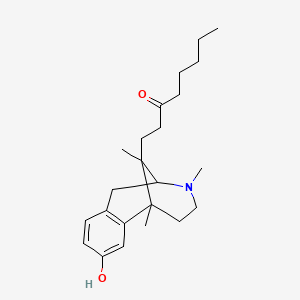
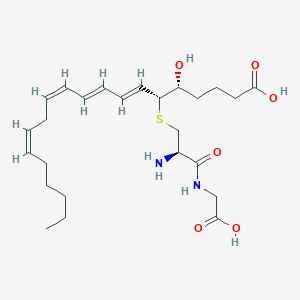
![5-[[5-(6-Carbamimidoylnaphthalen-2-yl)oxycarbonylfuran-2-yl]methylamino]-5-oxopentanoic acid](/img/structure/B10782243.png)
![1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one](/img/structure/B10782251.png)
